2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B
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Overview
Description
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B is a complex organic compound with a unique structure that includes a quinuclidine ring, an amyl group, and an isopropenyl glycolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B typically involves multiple steps, starting with the preparation of the quinuclidine ring. This can be achieved through a series of cyclization reactions involving amines and aldehydes. The amyl group is then introduced through alkylation reactions, and the isopropenyl glycolate moiety is added via esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of automated systems and process optimization can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B can be compared with other similar compounds, such as:
2-Methyl-3-quinuclidyl phenyl(isopropyl)glycolate B: This compound has a phenyl group instead of an amyl group, which may result in different chemical and biological properties.
3-Quinuclidyl-2-phenylbicyclo(2.2.1)heptane-2-carboxalate hydrochloride: This compound has a different bicyclic structure, which may affect its reactivity and applications.
3-Quinuclidyl-(1-hydroxycyclopentyl)phenylacetate hydrochloride: This compound has a cyclopentyl group, which may influence its chemical behavior and biological activity.
Properties
CAS No. |
101913-72-8 |
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Molecular Formula |
C18H31NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C18H31NO3/c1-5-6-7-10-18(21,13(2)3)17(20)22-16-14(4)19-11-8-15(16)9-12-19/h14-16,21H,2,5-12H2,1,3-4H3 |
InChI Key |
LYGSRXNHWWWSOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C)(C(=O)OC1C(N2CCC1CC2)C)O |
Origin of Product |
United States |
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